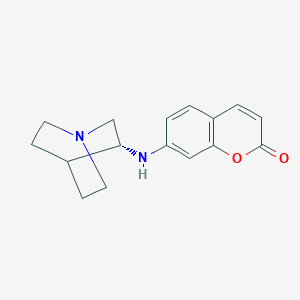
(R)-7-(Quinuclidin-3-ylamino)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-7-(Quinuclidin-3-ylamino)-2H-chromen-2-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a quinuclidine moiety attached to a chromenone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-(Quinuclidin-3-ylamino)-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromenone Backbone: This step involves the cyclization of a suitable precursor to form the chromenone structure.
Introduction of the Quinuclidine Moiety: The quinuclidine group is introduced through a nucleophilic substitution reaction, where a quinuclidine derivative reacts with the chromenone intermediate.
Final Coupling: The final step involves coupling the quinuclidine-substituted chromenone with an appropriate amine to form the desired compound.
Industrial Production Methods
Industrial production of ®-7-(Quinuclidin-3-ylamino)-2H-chromen-2-one may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
®-7-(Quinuclidin-3-ylamino)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the chromenone or quinuclidine moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
科学研究应用
®-7-(Quinuclidin-3-ylamino)-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of ®-7-(Quinuclidin-3-ylamino)-2H-chromen-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The quinuclidine moiety is known to interact with muscarinic receptors, potentially leading to various pharmacological effects. The chromenone backbone may also contribute to the compound’s activity by stabilizing the interaction with the target.
相似化合物的比较
Similar Compounds
®-3-Quinuclidinyl Benzilate: Known for its antimuscarinic properties.
Quinuclidinyl Carbamates: Potent muscarinic antagonists with long duration of action.
Uniqueness
®-7-(Quinuclidin-3-ylamino)-2H-chromen-2-one stands out due to its unique combination of the quinuclidine and chromenone structures, which may confer distinct pharmacological properties compared to other similar compounds.
属性
分子式 |
C16H18N2O2 |
|---|---|
分子量 |
270.33 g/mol |
IUPAC 名称 |
7-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]amino]chromen-2-one |
InChI |
InChI=1S/C16H18N2O2/c19-16-4-2-12-1-3-13(9-15(12)20-16)17-14-10-18-7-5-11(14)6-8-18/h1-4,9,11,14,17H,5-8,10H2/t14-/m0/s1 |
InChI 键 |
OZYLLZJXHIPKGB-AWEZNQCLSA-N |
手性 SMILES |
C1CN2CCC1[C@H](C2)NC3=CC4=C(C=C3)C=CC(=O)O4 |
规范 SMILES |
C1CN2CCC1C(C2)NC3=CC4=C(C=C3)C=CC(=O)O4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


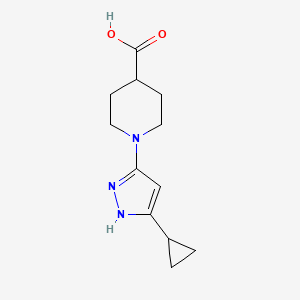
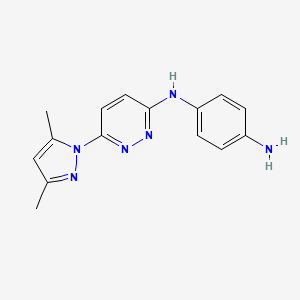




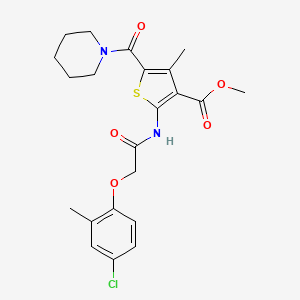

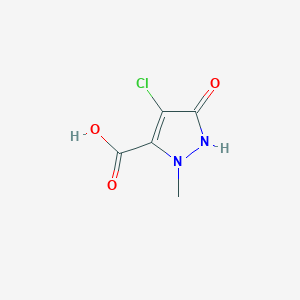
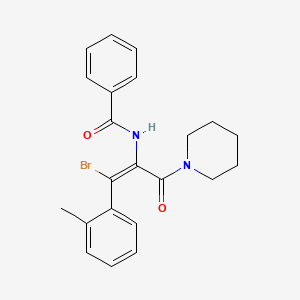
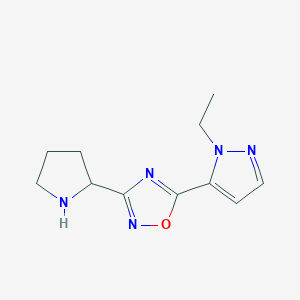

![(6-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B11778758.png)

